Egfr/her2-IN-2
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Overview
Description
Egfr/her2-IN-2 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Malfunctions in these receptors are associated with various cancers, particularly breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/her2-IN-2 involves multiple steps, including the formation of heterocyclic cores. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Generally, the synthesis involves the use of various reagents and catalysts to achieve the desired molecular structure .
Industrial Production Methods
Industrial production methods for this compound are designed to scale up the laboratory synthesis processes. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Egfr/her2-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
Egfr/her2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of dual inhibition of EGFR and HER2.
Biology: Employed in cell culture studies to investigate the effects of receptor inhibition on cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for cancers that overexpress EGFR and HER2, such as breast cancer.
Industry: Utilized in the development of targeted therapies and diagnostic tools for cancer treatment.
Mechanism of Action
Egfr/her2-IN-2 exerts its effects by binding to the tyrosine kinase domains of EGFR and HER2, inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation and survival. The compound specifically targets the homo- and heterodimerization of these receptors, which is crucial for their activation .
Comparison with Similar Compounds
Similar Compounds
Afatinib: A dual inhibitor of EGFR and HER2, used in the treatment of non-small cell lung cancer.
Lapatinib: Another dual inhibitor, used in combination with other therapies for breast cancer.
Trastuzumab: A monoclonal antibody targeting HER2, used in breast cancer treatment.
Uniqueness
Egfr/her2-IN-2 is unique in its ability to simultaneously inhibit both EGFR and HER2 with high specificity and potency. This dual inhibition is particularly effective in cancers that rely on the signaling pathways mediated by these receptors. Additionally, this compound has shown promising results in preclinical studies, indicating its potential as a novel therapeutic agent .
Properties
Molecular Formula |
C26H23N5O3 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine |
InChI |
InChI=1S/C26H23N5O3/c1-3-33-22-11-7-4-8-18(22)16-27-23-20-9-5-6-10-21(20)28-24(29-23)26-31-30-25(34-26)17-12-14-19(32-2)15-13-17/h4-15H,3,16H2,1-2H3,(H,27,28,29) |
InChI Key |
CYUOSMVCLLYSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=NC(=NC3=CC=CC=C32)C4=NN=C(O4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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